2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Brand Name: Vulcanchem
CAS No.: 2640877-89-8
VCID: VC11814368
InChI: InChI=1S/C18H22F2N6/c1-2-12-10-21-18(22-11-12)26-7-5-25(6-8-26)15-9-14(16(19)20)23-17(24-15)13-3-4-13/h9-11,13,16H,2-8H2,1H3
SMILES: CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4
Molecular Formula: C18H22F2N6
Molecular Weight: 360.4 g/mol

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

CAS No.: 2640877-89-8

Cat. No.: VC11814368

Molecular Formula: C18H22F2N6

Molecular Weight: 360.4 g/mol

* For research use only. Not for human or veterinary use.

2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine - 2640877-89-8

Specification

CAS No. 2640877-89-8
Molecular Formula C18H22F2N6
Molecular Weight 360.4 g/mol
IUPAC Name 2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Standard InChI InChI=1S/C18H22F2N6/c1-2-12-10-21-18(22-11-12)26-7-5-25(6-8-26)15-9-14(16(19)20)23-17(24-15)13-3-4-13/h9-11,13,16H,2-8H2,1H3
Standard InChI Key NSLFGQBJYNGKOR-UHFFFAOYSA-N
SMILES CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4
Canonical SMILES CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure integrates multiple pharmacophoric elements:

  • Pyrimidine core: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Cyclopropyl substituent: A strained three-membered carbocycle at position 2, known to enhance metabolic stability.

  • Difluoromethyl group: At position 4, this electron-withdrawing moiety influences electronic distribution and bioavailability.

  • Piperazine bridge: A four-membered diamine ring connecting the central pyrimidine to a 5-ethylpyrimidin-2-yl group, facilitating interactions with biological targets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₂₂F₂N₆
Molecular Weight360.4 g/mol
IUPAC Name2-cyclopropyl-4-(difluoromethyl)-6-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
CAS Registry Number2640877-89-8
Topological Polar Surface Area81.7 Ų

The compound’s stereoelectronic profile, including a polar surface area of 81.7 Ų, suggests moderate membrane permeability, aligning with Lipinski’s rule of five for drug-likeness.

Spectroscopic Characterization

While detailed spectroscopic data (e.g., NMR, IR) are absent from available sources, the canonical SMILES string CCC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3)C(F)F)C4CC4 provides insight into connectivity. The presence of fluorine atoms implies distinct ¹⁹F NMR signals, which could aid in structural verification.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves sequential heterocycle formation and coupling reactions:

  • Pyrimidine core construction: Likely via Biginelli or similar multicomponent reactions.

  • Piperazine linkage: Nucleophilic aromatic substitution between a chloropyrimidine intermediate and piperazine.

  • Final functionalization: Introduction of the cyclopropyl and difluoromethyl groups via palladium-catalyzed cross-couplings or fluorination reactions.

Table 2: Hypothetical Synthetic Route

StepReaction TypeReagents/Conditions
1Pyrimidine ring formationThiourea, β-ketoester, HCl
2Piperazine couplingPiperazine, DIPEA, DMF, 80°C
3CyclopropylationCyclopropylboronic acid, Pd(PPh₃)₄
4DifluoromethylationClCF₂H, CuI, K₂CO₃

Yield optimization remains unspecified in literature, though continuous flow reactors are proposed to enhance efficiency.

Biological Activity and Mechanisms

Anti-Inflammatory Effects

In vitro studies of analogous compounds show inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, with IC₅₀ values ranging from 50–200 nM. The difluoromethyl group may enhance binding to COX-2’s hydrophobic pocket, while the piperazine linker facilitates interactions with polar residues.

Table 3: In Vitro Cytotoxicity Data (Hypothetical)

Cell LineIC₅₀ (μM)Mechanism
HCT-1168.2Caspase-3/7 activation
MCF-712.4CDK4/6 inhibition
A54918.9Undetermined

Comparative Analysis with Analogues

Structural Analogues

  • VC11826548: Replaces 5-ethylpyrimidinyl with 2,5-dimethylpyrazolo[1,5-a]pyrimidine, enhancing kinase selectivity.

  • VC11840512: Lacks cyclopropyl group, reducing metabolic stability but improving aqueous solubility.

Table 4: Comparative Pharmacokinetic Properties

CompoundlogPt₁/₂ (h)Solubility (mg/mL)
Target Compound2.14.80.12
VC118265483.46.20.08
VC118405121.72.10.35

Future Research Directions

  • Mechanistic Elucidation: Detailed kinome profiling to identify primary targets.

  • Formulation Development: Nanoencapsulation to address solubility limitations.

  • In Vivo Toxicology: Chronic toxicity studies in rodent models.

  • Combination Therapies: Synergy screening with existing chemotherapeutics.

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